2'-Meadp 2'-Meadp
Brand Name: Vulcanchem
CAS No.: 150993-72-9
VCID: VC0136236
InChI: InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1
SMILES: CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O
Molecular Formula: C11H17N5O10P2
Molecular Weight: 441.23

2'-Meadp

CAS No.: 150993-72-9

Cat. No.: VC0136236

Molecular Formula: C11H17N5O10P2

Molecular Weight: 441.23

* For research use only. Not for human or veterinary use.

2'-Meadp - 150993-72-9

Specification

CAS No. 150993-72-9
Molecular Formula C11H17N5O10P2
Molecular Weight 441.23
IUPAC Name [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1
Standard InChI Key RYJCYMQAEPHSPQ-YRKGHMEHSA-N
SMILES CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator